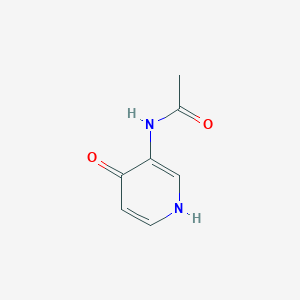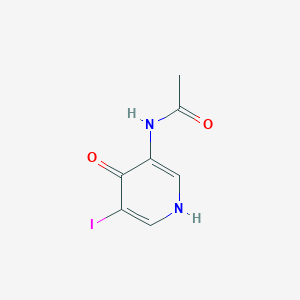
4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 4-(4-Dimethylaminophenyl)pyridine was synthesized via the reaction of benzoylpyridinium chloride with dimethylaniline in the presence of Cu powder . The synthesis was subsequently improved several times, with anhydrous AlCl3 proposed as the catalyst for the condensation .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Catalytic Applications
4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone and its derivatives have been explored for their potential in enantioselective synthesis, serving as enantioselective nucleophilic catalysts. These compounds have demonstrated significant catalytic properties, especially in the stereoselective construction of quaternary centers, highlighting their importance in the field of asymmetric catalysis and organic synthesis (Busto, Gotor‐Fernández, & Gotor, 2006).
Surface-Confined Radical Photopolymerization
These compounds have been utilized in radical photopolymerization processes initiated on gold surfaces by aryl layers from diazonium salt precursors. This innovative method allows for efficient surface initiation of photopolymerization, creating very adherent poly(2-hydroxyethyl methacrylate) (PHEMA) grafts on surfaces. These grafts have shown significant resistance to solvents and have been functionalized with proteins like bovine serum albumin (BSA) through covalent bonds, suggesting potential applications in biomedical fields and other industries (Gam‐Derouich et al., 2012).
Near-Infrared and Nonlinear Optical Properties
Compounds containing 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone structures have exhibited significant electronic absorption in the near-infrared spectrum and substantial first hyperpolarizabilities. This indicates their potential use in developing new materials with near IR and nonlinear optical (NLO) properties, which are crucial in various technological applications such as telecommunications and information processing (Arbez-Gindre, Steele, Heropoulos, Screttas, Communal, Blau, & Ledoux-Rak, 2005).
Binding-induced Fluorescence and Serotonin Transporter Studies
Binding-induced fluorescence studies of certain derivatives of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone have revealed their high sensitivity to their chemical microenvironment. These compounds, when bound to serotonin transporters (SERT), exhibit unique binding-induced turn-on emission. This feature, combined with their ability to access nonpolar and conformationally restrictive binding pockets of SERT, suggests their potential application in studying binding and transport dynamics of SERT ligands (Wilson, Ladefoged, Babinchak, & Schiøtt, 2014).
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-piperidin-4-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-21(2)18-5-3-17(4-6-18)19(23)22-13-9-16(10-14-22)15-7-11-20-12-8-15/h3-6,15-16,20H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGJOTPJJMVZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate](/img/structure/B1393345.png)












![Furo[3,2-b]pyridin-6-ol](/img/structure/B1393365.png)